4-Methylthieno[2,3-b]pyridine
Overview
Description
4-Methylthieno[2,3-b]pyridine is a heterocyclic compound . It’s a part of a class of compounds known as thienopyridines, which are characterized by a thiophene ring fused with a pyridine ring .
Synthesis Analysis
The synthesis of 4-Methylthieno[2,3-b]pyridine has been described in literature . The process involves the formation of a thiophene ring fused with a pyridine ring .Molecular Structure Analysis
The molecular structure of 4-Methylthieno[2,3-b]pyridine is characterized by a thiophene ring fused with a pyridine ring . The presence of the electronegative nitrogen atom in the pyridine ring makes the molecule relatively electron deficient .Chemical Reactions Analysis
4-Methylthieno[2,3-b]pyridine is known to undergo various chemical reactions. It is more prone to nucleophilic substitution and enters less readily into electrophilic aromatic substitution reactions than benzene derivatives .Scientific Research Applications
Crystal Structure and Molecular Properties : 4-(4-Bromophenyl)-6-methylthieno[2,3-b]pyridine, a derivative, demonstrates significant molecular stability due to intermolecular and intramolecular hydrogen bonds, indicating its potential for further chemical modifications (Armas et al., 2003).
Chemical Reactions and Derivatives : The molecule has been used in various chemical reactions like 1,3-dipolar additions, demonstrating its versatility in forming complex heterocyclic compounds, which are crucial in medicinal chemistry (Fischer & Schneider, 1980).
Synthesis Techniques : A study demonstrated a regioselective bromination of thieno[2,3-b]pyridine, indicating the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research (Lucas et al., 2015).
Potential Anti-Inflammatory Agents : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules for potential anti-inflammatory applications (Moloney, 2001).
Heterocyclic Compound Synthesis : The compound has been used as a starting material for the synthesis of various heterocyclic compounds, important in pharmaceutical research (Attaby et al., 2002).
Coordination Compounds : Thieno[2,3-b]pyridine and 2-methylthieno[2,3-b]pyridine have been used as ligands in the synthesis of coordination compounds, potentially useful in catalysis and material science (Halgas et al., 2009).
properties
IUPAC Name |
4-methylthieno[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNYJERSLRKIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CSC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthieno[2,3-b]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.